3-Fluoro-5-sulfamoylbenzoic acid
Overview
Description
3-Fluoro-5-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 926220-60-2 . It has a molecular weight of 219.19 . The IUPAC name for this compound is 3-(aminosulfonyl)-5-fluorobenzoic acid . It is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H6FNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 219.19 .Scientific Research Applications
Chemical Synthesis
“3-Fluoro-5-sulfamoylbenzoic acid” is a chemical compound with the CAS Number: 926220-60-2 . It is used in various chemical synthesis processes due to its unique properties .
Pharmaceutical Applications
This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Anticancer Research
In cancer research, “this compound” and its derivatives have shown potential as anticancer agents targeting the M1 subunit of human ribonucleotide reductase (hRRM1) . The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site .
Drug Development
The compound is used in the development of novel nucleoside analogues modified with benzenesulfonamide derivatives . These analogues have shown potential as RNR inhibitors and are worth further investigation as RNR‐targeted anticancer drugs .
In Silico Evaluation
In silico evaluations of the compound have shown favorable pharmacological and toxicity profiles with excellent solubility scores . This makes it a promising candidate for further drug development.
Diuretic Drugs Research
Although not directly related to “this compound”, sulfamoylbenzoic acid derivatives are used in the simultaneous determination of diuretic drugs . This indicates the potential of “this compound” in similar applications.
Safety and Hazards
The safety information for 3-Fluoro-5-sulfamoylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides .
Mode of Action
This compound interacts with its target, hRRM1, through strong hydrogen bonding. The sulfamoyl moiety of the compound has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine enhances binding, making the compound an effective inhibitor .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of deoxynucleotide triphosphates (dNTPs) vital for DNA replication and repair . By inhibiting hRRM1, the compound disrupts this pathway, potentially slowing down the proliferation of cancer cells .
Pharmacokinetics
In silico ADMET evaluations of this compound have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0logS . This suggests that the compound has good bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis in cancer cells. By inhibiting hRRM1, the compound disrupts the production of dNTPs, which are vital for DNA replication and repair . This can potentially slow down or stop the proliferation of cancer cells .
properties
IUPAC Name |
3-fluoro-5-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWFAAPGFMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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